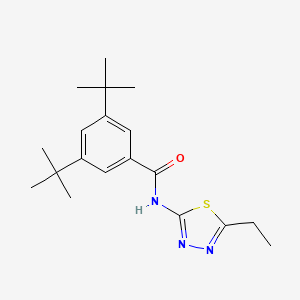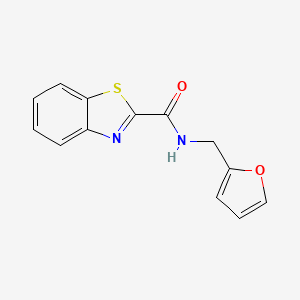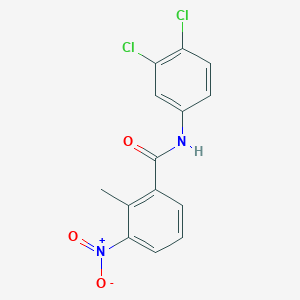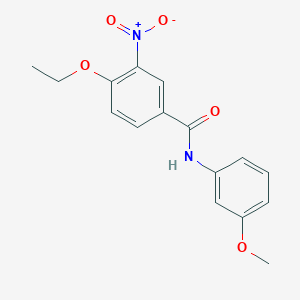
N'~1~,N'~4~-dicyclopentylideneterephthalohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~4~-dicyclopentylideneterephthalohydrazide, commonly known as DCTH, is a synthetic compound that belongs to the class of hydrazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
作用機序
The exact mechanism of action of DCTH is not fully understood. However, it has been proposed that DCTH exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, DCTH has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. DCTH has also been reported to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCTH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DCTH can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the immune response. In vivo studies have shown that DCTH can inhibit tumor growth and metastasis in animal models of cancer. However, the exact biochemical and physiological effects of DCTH may vary depending on the dose, route of administration, and target tissue.
実験室実験の利点と制限
DCTH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. DCTH is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, DCTH has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, DCTH can be cytotoxic at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research on DCTH. One area of interest is the development of new synthetic methods for DCTH and its derivatives. This could lead to the discovery of new compounds with improved biological activity and physicochemical properties. Another area of interest is the investigation of the mechanism of action of DCTH and its potential targets. This could provide insights into the biological pathways and processes that are affected by DCTH. Finally, there is a need for further studies on the pharmacokinetics and toxicity of DCTH in vivo. This could facilitate the development of DCTH as a potential therapeutic agent for various diseases.
合成法
DCTH can be synthesized by the condensation reaction between cyclopentanone and terephthalic acid hydrazide in the presence of a suitable catalyst. The reaction involves the formation of a hydrazone intermediate, which is subsequently cyclized to form the final product. The synthesis of DCTH is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
DCTH has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. DCTH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of hepatitis C virus and human immunodeficiency virus. In addition, DCTH has been investigated for its potential use as a catalyst in organic synthesis reactions.
特性
IUPAC Name |
1-N,4-N-bis(cyclopentylideneamino)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-19-15-5-1-2-6-15)13-9-11-14(12-10-13)18(24)22-20-16-7-3-4-8-16/h9-12H,1-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBKBZXXQYHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCCC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-dicyclopentylidenebenzene-1,4-dicarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)






![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)